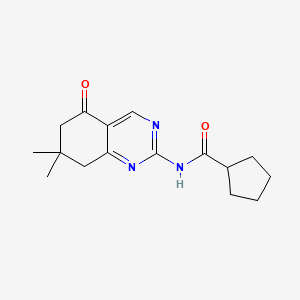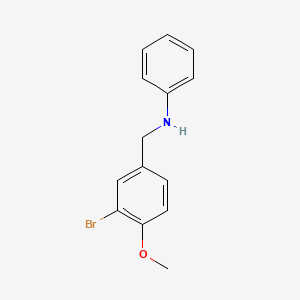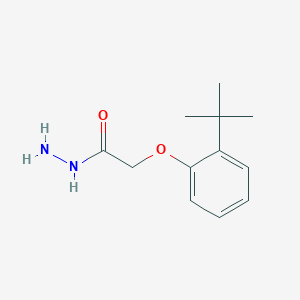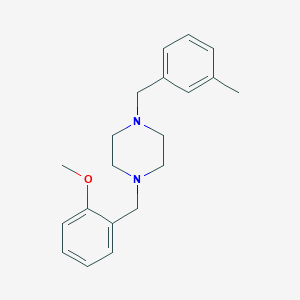![molecular formula C15H21NO2S B5669653 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5669653.png)
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a cyclohexene ring, an ethyl chain, and a sulfonamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene in the presence of a suitable catalyst.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where an ethyl halide reacts with the cyclohexene ring.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as pyridine.
Attachment to the Methylbenzene Ring: The final step involves the coupling of the intermediate with 4-methylbenzene through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The cyclohexene ring and ethyl chain contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. The methylbenzene ring provides additional stability through π-π interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a sulfonamide group.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group but lacks the sulfonamide and methylbenzene components.
2-(1-Cyclohexenyl)ethylamine: Similar cyclohexenyl and ethyl groups but with an amine instead of a sulfonamide.
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a cyclohexene ring, ethyl chain, sulfonamide group, and methylbenzene ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)19(17,18)16-12-11-14-5-3-2-4-6-14/h5,7-10,16H,2-4,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBBTHFGHLASGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57258112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)-N,N-dimethylpropan-1-amine](/img/structure/B5669574.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5669577.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5669585.png)

![2-(1-isobutyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide hydrochloride](/img/structure/B5669612.png)
![1-[1-methyl-2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5669614.png)


![2-amino-1-(2-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B5669628.png)
![N-cyclopropyl-4-methoxy-3-{[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5669631.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5669640.png)
![2-[(5-methylpyrazin-2-yl)methyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669657.png)
![6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5669659.png)
